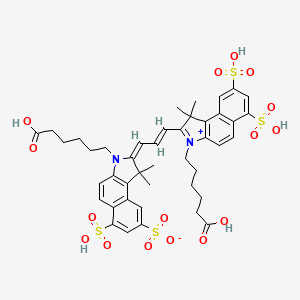
Cy3.5diacid(tetraso3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3.5 diacid(tetra so3) is a derivative of the cyanine dye family, specifically known for its red fluorescence. This compound is widely used in various scientific fields due to its unique photophysical properties, including high fluorescence quantum yield and photostability. The compound’s structure includes four sulfonic acid groups, which enhance its water solubility and make it suitable for biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy3.5 diacid(tetra so3) typically involves the reaction of a cyanine dye precursor with sulfonating agents. The process includes:
Starting Material: A cyanine dye precursor.
Sulfonation: The precursor undergoes sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid.
Purification: The product is purified through techniques like recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of Cy3.5 diacid(tetra so3) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Large quantities of the cyanine dye precursor are sulfonated in reactors.
Continuous Purification: Industrial-scale purification methods, such as continuous chromatography, are employed to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Cy3.5 diacid(tetra so3) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Oxidation and Reduction: The dye can undergo redox reactions, altering its photophysical properties.
Conjugation Reactions: The compound can form conjugates with biomolecules like proteins and nucleic acids.
Common Reagents and Conditions
Nucleophiles: Amines and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other mild oxidizing agents.
Reducing Agents: Sodium borohydride and other reducing agents.
Major Products
The major products formed from these reactions include various conjugates of Cy3.5 diacid(tetra so3) with biomolecules, which are used in fluorescence labeling and imaging applications.
Wissenschaftliche Forschungsanwendungen
Cy3.5 diacid(tetra so3) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in flow cytometry.
Industry: Applied in the development of fluorescent sensors and dyes for various industrial applications.
Wirkmechanismus
The mechanism by which Cy3.5 diacid(tetra so3) exerts its effects is primarily based on its fluorescence properties. The compound absorbs light at specific wavelengths and emits light at a longer wavelength, a process known as fluorescence. This property is exploited in various imaging and diagnostic techniques. The molecular targets include proteins, nucleic acids, and other biomolecules, where the dye binds and provides a fluorescent signal.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Texas Red: Another red fluorescent dye with similar applications.
Alexa Fluor 594: Known for its high fluorescence quantum yield and photostability.
BODIPY TR: A red fluorescent dye with unique photophysical properties.
DyLight 594: Used in various fluorescence-based applications.
Uniqueness
Cy3.5 diacid(tetra so3) stands out due to its enhanced water solubility provided by the sulfonic acid groups, making it particularly suitable for biological applications. Its high photostability and fluorescence quantum yield also make it a preferred choice for long-term imaging studies.
Eigenschaften
Molekularformel |
C43H48N2O16S4 |
|---|---|
Molekulargewicht |
977.1 g/mol |
IUPAC-Name |
(2E)-3-(5-carboxypentyl)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate |
InChI |
InChI=1S/C43H48N2O16S4/c1-42(2)36(44(20-9-5-7-14-38(46)47)32-18-16-28-30(40(32)42)22-26(62(50,51)52)24-34(28)64(56,57)58)12-11-13-37-43(3,4)41-31-23-27(63(53,54)55)25-35(65(59,60)61)29(31)17-19-33(41)45(37)21-10-6-8-15-39(48)49/h11-13,16-19,22-25H,5-10,14-15,20-21H2,1-4H3,(H5-,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61) |
InChI-Schlüssel |
MPIZBSSZSYIAPP-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)

![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13073012.png)
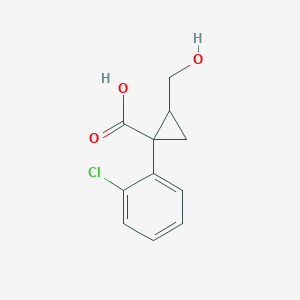
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B13073025.png)
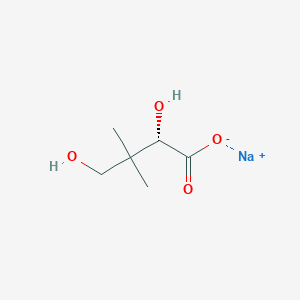
![4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13073030.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine](/img/structure/B13073045.png)
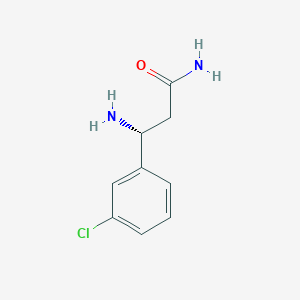
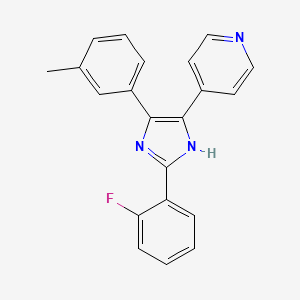
![methyl 1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-6-yl ether](/img/structure/B13073057.png)

![tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13073067.png)
